Mivorilaner
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Overview
Description
Mivorilaner is an isoxazoline antineoplastic and antiparasitic compound with some veterinary applications . It is a synthetic compound with the chemical formula C₂₂H₁₇Cl₂F₆N₃O₃S and a molecular weight of 588.35 g/mol . This compound has shown potential in research for its activity against fleas and ticks .
Preparation Methods
The preparation of Mivorilaner involves several synthetic routes and reaction conditions. The compound is then further modified to include the difluoroethylamino and oxoethyl groups . Industrial production methods typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Mivorilaner undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different reduced derivatives.
Substitution: This compound can undergo substitution reactions where specific groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
Mivorilaner has several scientific research applications, including:
Chemistry: Used as a model compound for studying isoxazoline chemistry and its derivatives.
Biology: Investigated for its antiparasitic properties, particularly against fleas and ticks.
Medicine: Explored for its antineoplastic properties, showing potential in cancer research.
Industry: Used in the development of veterinary medicines and crop protection agents.
Mechanism of Action
Mivorilaner exerts its effects through its interaction with specific molecular targets. It acts on the nervous system of parasites, disrupting their normal function and leading to their death . The compound targets specific ion channels and receptors, interfering with the transmission of nerve impulses . This mechanism makes it effective against a range of parasites and cancer cells .
Comparison with Similar Compounds
Mivorilaner is unique compared to other similar compounds due to its specific chemical structure and mode of action. Similar compounds include:
Fluralaner: Another isoxazoline compound with antiparasitic properties.
Afoxolaner: Used in veterinary medicine for its antiparasitic effects.
Properties
CAS No. |
1414642-93-5 |
---|---|
Molecular Formula |
C22H17Cl2F6N3O3S |
Molecular Weight |
588.3 g/mol |
IUPAC Name |
1-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4H-1,2-oxazol-3-yl]-N-[2-(2,2-difluoroethylamino)-2-oxoethyl]-5,6-dihydro-4H-cyclopenta[c]thiophene-3-carboxamide |
InChI |
InChI=1S/C22H17Cl2F6N3O3S/c23-12-4-9(5-13(24)17(12)27)21(22(28,29)30)6-14(33-36-21)18-10-2-1-3-11(10)19(37-18)20(35)32-8-16(34)31-7-15(25)26/h4-5,15H,1-3,6-8H2,(H,31,34)(H,32,35)/t21-/m0/s1 |
InChI Key |
OFGKIOOXISVXEC-NRFANRHFSA-N |
Isomeric SMILES |
C1CC2=C(SC(=C2C1)C(=O)NCC(=O)NCC(F)F)C3=NO[C@@](C3)(C4=CC(=C(C(=C4)Cl)F)Cl)C(F)(F)F |
Canonical SMILES |
C1CC2=C(SC(=C2C1)C(=O)NCC(=O)NCC(F)F)C3=NOC(C3)(C4=CC(=C(C(=C4)Cl)F)Cl)C(F)(F)F |
Origin of Product |
United States |
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